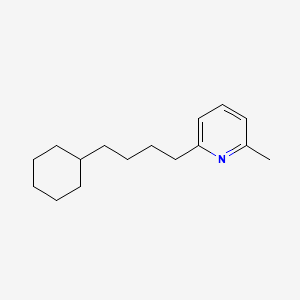

2-(4-Cyclohexylbutyl)-6-methylpyridine

Description

2-(4-Cyclohexylbutyl)-6-methylpyridine is a pyridine derivative characterized by a methyl group at the 6-position and a 4-cyclohexylbutyl substituent at the 2-position of the pyridine ring. Such features are critical in applications ranging from medicinal chemistry to catalysis, where substituent effects dictate molecular behavior.

Properties

CAS No. |

60439-21-6 |

|---|---|

Molecular Formula |

C16H25N |

Molecular Weight |

231.38 g/mol |

IUPAC Name |

2-(4-cyclohexylbutyl)-6-methylpyridine |

InChI |

InChI=1S/C16H25N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h7-8,13,15H,2-6,9-12H2,1H3 |

InChI Key |

WNHAEWKJYPAKMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CCCCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylbutyl)-6-methylpyridine typically involves the following steps:

Formation of the Cyclohexylbutyl Group: The cyclohexylbutyl group can be synthesized through a series of reactions starting from cyclohexane. This involves the formation of a butyl chain and its subsequent attachment to the cyclohexane ring.

Attachment to Pyridine Ring: The cyclohexylbutyl group is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct positioning of the substituent on the pyridine ring.

Methylation: The final step involves the methylation of the pyridine ring to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of 2-(4-Cyclohexylbutyl)-6-methylpyridine may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylbutyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially leading to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Cyclohexylbutyl)-6-methylpyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving cell signaling and receptor interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylbutyl)-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(4-cyclohexylbutyl)-6-methylpyridine and analogous compounds:

*Estimated based on molecular formula.

Key Findings

Steric and Electronic Effects: The 4-cyclohexylbutyl group in the target compound introduces pronounced steric bulk compared to smaller substituents like bromomethyl (in ) or methoxyphenylethynyl (in ). This may reduce reactivity in nucleophilic substitution reactions but enhance stability in hydrophobic environments . In contrast, the 3-methoxyphenylethynyl group in promotes planarity and π-stacking interactions, critical for its role as an mGluR5 antagonist .

Biological Activity: Substitutions on the pyridine ring significantly influence pharmacological properties. For example, replacing the 6-methylpyridine moiety with a 6-(dimethylamino)pyridin-2-yl group (as in ) alters hydrogen-bond acceptor capacity, affecting binding affinity in TGF-β inhibitors . The 4-cyclohexylbutyl group’s lipophilicity could enhance membrane permeability but may limit aqueous solubility.

Synthetic Applications :

- 2-(Bromomethyl)-6-methylpyridine () is a key intermediate in alkylation and cross-coupling reactions, with industrial demand driven by agrochemical and pharmaceutical production . The 4-cyclohexylbutyl variant may require specialized coupling strategies (e.g., alkylation under anhydrous conditions) due to steric constraints.

Coordination Chemistry: Ligands like 2-(2’-benzimidazolyl)-6-methylpyridine () form stable complexes with vanadium, enabling catalytic applications in polymerization . The 4-cyclohexylbutyl group’s steric bulk could hinder metal coordination compared to smaller N-donor ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.